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Abstract

0-1602 is a synthetic, atypical cannabinoid analogue of abnormal cannabidiol (abn-CBD) that
has emerged as a critical pharmacological tool for investigating the function of the G protein-
coupled receptor 55 (GPR55). Unlike classical cannabinoids, O-1602 exhibits negligible
binding affinity for the canonical cannabinoid receptors CB1 and CB2, establishing it as a
selective GPR55 agonist.[1] This selectivity allows for the targeted interrogation of GPR55-
mediated signaling pathways and their physiological and pathological roles. Activation of
GPR55 by O-1602 initiates a cascade of intracellular events, primarily through Gaq and
Gal2/13 proteins, leading to the mobilization of intracellular calcium and activation of the RhoA
and ERK signaling pathways. This guide provides a comprehensive overview of the
pharmacological data, experimental methodologies, and signaling cascades associated with O-
1602, serving as a technical resource for professionals in biomedical research and drug
development.

Pharmacological Profile of O-1602
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The pharmacological activity of O-1602 is characterized by its high potency and selectivity for
the GPR55 receptor. Quantitative data from various functional assays consistently demonstrate
its robust agonism at GPR55 with minimal to no activity at CB1 and CB2 receptors.

Potency and Efficacy

The potency of O-1602 is most commonly quantified by its EC50 value, which represents the
concentration required to elicit 50% of the maximal response in a given functional assay. Data
from [3°S]GTPyS binding assays, which measure the initial step of G protein activation, confirm
the high potency of O-1602 at human GPR55.

Assay Type Receptor Species EC50 (nM) Reference(s)
[¥5S]GTPYS
o GPR55 Human 14-13 [2][3]
Binding
[*5S]GTPYS
o CB1 Human >30,000
Binding
[¥5S]GTPYS
o CB2 Human >30,000
Binding

Table 1: Potency (EC50) of O-1602 at GPR55, CB1, and CB2 Receptors.

Selectivity Profile

The utility of O-1602 as a research tool is defined by its selectivity for GPR55 over other
cannabinoid receptors. The profound difference in EC50 values, with nanomolar potency at
GPR55 and a lack of activity at CB1 and CB2 even at micromolar concentrations, underscores
its classification as a selective GPR55 agonist.[1] This selectivity is crucial for attributing
observed physiological effects directly to GPR55 activation.

GPR55 Signaling Pathways Activated by O-1602

GPR55 couples to multiple G protein families, primarily Gaq and Ga12/13, to initiate
downstream signaling cascades.[4] Activation by O-1602 triggers these pathways, leading to
distinct cellular responses. The diagram below illustrates the key signaling events following O-
1602 binding to GPR55.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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